molecular formula C18H19ClN2O3 B2935595 N-[2-(4-chlorophenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1904342-12-6

N-[2-(4-chlorophenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2935595
CAS No.: 1904342-12-6
M. Wt: 346.81
InChI Key: BLXTUFRYHNUUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorophenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine backbone substituted at position 4 with a carboxamide group and at position 2 with an oxolan-3-yloxy moiety. The oxolan (tetrahydrofuran) ring at position 2 may enhance solubility and metabolic stability compared to simpler alkyl or aryl ethers .

Structurally, the compound shares similarities with sigma receptor ligands (e.g., BD 1008, BD 1047) due to its chlorophenyl and carboxamide motifs, which are critical for interactions with hydrophobic binding pockets and hydrogen bonding in receptor targets . However, its unique oxolan substituent distinguishes it from related analogs, suggesting possible advantages in pharmacokinetics or selectivity.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-15-3-1-13(2-4-15)5-8-21-18(22)14-6-9-20-17(11-14)24-16-7-10-23-12-16/h1-4,6,9,11,16H,5,7-8,10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXTUFRYHNUUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with an appropriate amine under dehydrating conditions.

    Attachment of the Oxolane Ring: The oxolane ring can be attached via nucleophilic substitution reactions, where a halogenated pyridine derivative reacts with an oxolane derivative.

    Incorporation of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyridine derivative reacts with a chlorobenzene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chlorophenyl Substituents

  • The target compound features a mono-chlorophenyl group, whereas BD 1008 and BD 1047 include 3,4-dichlorophenyl substituents. Dichlorophenyl groups increase lipophilicity and receptor binding affinity but may reduce aqueous solubility . The mono-substitution in the target compound could offer a balance between membrane permeability and solubility.

Heterocyclic Modifications

  • The oxolan-3-yloxy group in the target compound replaces the pyrrolidinyl or dimethylamino groups seen in BD 1008 and BD 1045. Oxolan’s oxygen atom may enhance solubility compared to nitrogen-containing heterocycles, while its cyclic ether structure could resist oxidative metabolism better than linear alkyl chains .

Carboxamide vs. Amine Backbone

  • However, this may also increase metabolic susceptibility to amidases compared to BD 1047’s dimethylamino group .

Charged vs. Neutral Structures

  • Compound 1103111-45-0 contains a pyridinium ring , which likely limits its CNS penetration due to positive charge and high polarity. The target compound’s neutral pyridine core may facilitate blood-brain barrier crossing, making it more suitable for neurological applications .

Research Findings and Hypotheses

  • Sigma Receptor Targeting: BD 1008 and BD 1047 are established sigma-1 and sigma-2 ligands, respectively.
  • Metabolic Stability : The oxolan ring’s resistance to oxidation could improve half-life compared to AC 927’s phenethylpiperidine, which lacks stabilizing heterocycles .
  • Solubility : The oxolan-3-yloxy group may confer better solubility than BD 1008’s dichlorophenyl-pyrrolidinyl combination, aiding formulation .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on various studies and findings related to its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H19ClN2O3
  • Molecular Weight : 320.80 g/mol

The presence of the 4-chlorophenyl group and the oxolan-3-yloxy moiety suggests potential interactions with biological targets, making it a candidate for various pharmacological evaluations.

Pharmacological Effects

  • Antimicrobial Activity : Several studies have reported that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
  • Antioxidant Properties : Research indicates that the compound may possess antioxidant capabilities, which can mitigate oxidative stress-related damage in cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a crucial role .
  • Anti-inflammatory Effects : Some studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines. This could have implications for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced synthesis of inflammatory mediators.
  • Receptor Modulation : It might interact with various receptors, including those involved in pain and inflammation signaling pathways.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the chemical structure significantly enhanced antimicrobial potency, suggesting that this compound could also exhibit similar or improved efficacy .
  • Assessment of Antioxidant Activity : In vitro assays demonstrated that compounds with structural similarities showed significant free radical scavenging activity, which was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results highlighted the potential use of this compound in formulations aimed at reducing oxidative stress .

Data Table

Biological ActivityEffectivenessReference
AntimicrobialModerate to High
AntioxidantSignificant
Anti-inflammatoryModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.